molecular formula C11H11NS2 B2996125 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine CAS No. 242143-39-1

4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine

Cat. No.: B2996125
CAS No.: 242143-39-1
M. Wt: 221.34
InChI Key: FNAIZDXMURLVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-thiophen-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS2/c1-2-10(13-6-1)11-8-4-7-14-9(8)3-5-12-11/h1-2,4,6-7,11-12H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAIZDXMURLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the tetrahydrothieno[3,2-c]pyridine core. Common synthetic routes include:

  • Condensation Reactions: Thiophene derivatives are often condensed with appropriate amines under acidic or basic conditions to form the desired compound.

  • Reduction Reactions: Intermediate compounds are reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Cyclization Reactions: Cyclization steps are crucial to form the fused ring structure, often achieved using strong acids or specific catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions are typically carried out using agents such as sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the compound.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and oxygen gas (O2) under acidic or neutral conditions.

  • Reduction: NaBH4, LiAlH4, and hydrogen gas (H2) with a palladium or platinum catalyst.

  • Substitution: Halogenating agents (e.g., Br2, Cl2), strong acids (e.g., HCl, H2SO4), and nucleophiles (e.g., CN-, OH-).

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated derivatives, nitro compounds, and other substituted products.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in proteomics research, aiding in the study of protein interactions and functions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Varied Substituents

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
4-Ethyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine HCl Ethyl group at position 4 C₉H₁₄ClNS Intermediate in antiplatelet drug synthesis
4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Trifluoromethylphenyl at position 4 C₁₄H₁₂F₃NS Potential CNS activity (e.g., schizophrenia)
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Triphenylmethyl (Trityl) at position 5 C₂₆H₂₃NS Intermediate in prasugrel synthesis
4-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Pyrrole ring substitution C₁₂H₁₂N₂ Carbonic anhydrase activation

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in ) enhance CNS-targeted activity by improving blood-brain barrier penetration.
  • Bulky Substituents (e.g., trityl in ) stabilize intermediates during antiplatelet drug synthesis.
  • Ring Heteroatom Variations (e.g., pyrrolo[3,2-c]pyridine in ) alter biological targets, shifting activity from glucose metabolism to enzyme activation.

Functional Analogues with Pharmacological Overlaps

Antibacterial Quinolone Derivatives
  • 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine Quinolones: Exhibit MIC values comparable to fluoroquinolones (e.g., Ciprofloxacin) against Gram-positive and Gram-negative bacteria. Mechanism: DNA gyrase inhibition via quinolone-thienopyridine hybrid structures .
Antiplatelet Agents
  • Ticlopidine Hydrochloride: Derived from 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine via benzyl chloride alkylation. Irreversible P2Y₁₂ receptor antagonist .
  • Prasugrel :
    • Synthesized using 2-bromo-5-trityl intermediates (e.g., compound 19 in ).
    • Faster onset and greater potency than clopidogrel .
Antifungal/Antimicrobial Spiro-Thiazolidines
  • Spiro[cyclohexane-thiazolo[4,5-d]pyrimidine] Derivatives: Compounds 72–75 () show superior activity (MIC: 2–8 µg/mL) against Candida albicans and Aspergillus niger compared to amphotericin B. Thieno[3,2-c]pyridine sulfonyl groups enhance membrane permeability.

Biological Activity

4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (THTP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of THTP involves several methods, including the Pictet-Spengler reaction and variations of thiophene chemistry. Several studies have reported successful synthetic routes that yield high purity and yield of THTP derivatives. For example, a method utilizing sodium sulfide for thiol generation followed by nucleophilic displacement has been documented .

Anticancer Properties

THTP derivatives have shown promising anticancer properties. A study evaluated a series of compounds based on the THTP skeleton against various cancer cell lines (L1210, CEM, and HeLa). The most effective derivatives exhibited IC50 values ranging from 1.1 to 4.7 µM , indicating strong antiproliferative activity. Notably, compounds with a N-methoxy/ethoxycarbonyl moiety at the 6-position demonstrated enhanced activity against cancer cells by effectively inhibiting tubulin polymerization at the colchicine site .

Compound IC50 (µM) Cell Line
3a1.1HeLa
3b2.3CEM
3c2.8L1210

Selectivity and Safety

In vitro studies have shown that THTP derivatives selectively inhibit cancer cell growth while sparing normal human peripheral blood mononuclear cells (PBMC), with IC50 values exceeding 20 µM in these healthy cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Structure-Activity Relationships (SAR)

The biological activity of THTP derivatives is highly dependent on their structural modifications. Key findings from SAR studies include:

  • Substituents at the 6-position : The presence of electron-withdrawing groups enhances potency.
  • Aromatic substitutions : Modifications on the thiophene ring can significantly alter activity profiles against different cancer types.
  • Fused ring systems : Incorporating additional rings can influence binding affinity and selectivity for target proteins.

Case Studies

  • Antitubulin Agents : A series of THTP derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. Compounds showed IC50 values ranging from 25 to 440 nM , indicating potential as novel antitubulin agents .
  • Anti-inflammatory Activity : Research has also explored the anti-inflammatory properties of THTP analogs, demonstrating inhibition of key inflammatory markers such as iNOS and COX-2 in RAW264.7 cells. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives, and how is structural integrity validated?

  • Methodology : Synthesis typically involves multi-step organic reactions, including trityl protection of the tetrahydrothieno[3,2-c]pyridine core (e.g., using triphenylmethyl groups) followed by functionalization with thiophene substituents . Structural validation employs:

  • NMR spectroscopy (1H, 13C, DEPT) to confirm regiochemistry.
  • X-ray crystallography for absolute configuration determination, as demonstrated in related derivatives .
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation .

Q. Which biological targets are associated with this compound class, and how are in vitro assays designed to evaluate activity?

  • Targets : Primarily central nervous system (CNS) receptors, including serotonin and dopamine receptors, due to structural similarities with neuroactive scaffolds .
  • Assay Design :

  • Receptor binding assays : Radioligand displacement studies (e.g., using [3H]-labeled ligands) to measure IC50 values .
  • Functional assays : Electrophysiology or cAMP modulation in cell lines expressing target receptors .
  • Cytotoxicity screening : MTT assays on multidrug-resistant cell lines to assess therapeutic windows .

Q. What safety protocols are critical during synthesis, particularly for hazardous intermediates?

  • Precautions :

  • Use of gloveboxes for air-sensitive or toxic intermediates (e.g., sulfonyl chloride derivatives) .
  • PPE : Gloves, protective eyewear, and lab coats to avoid dermal/ocular exposure .
  • Waste disposal : Segregation of halogenated byproducts for professional hazardous waste management .

Advanced Research Questions

Q. How do conformational dynamics of the tetrahydrothieno[3,2-c]pyridine ring influence pharmacological activity?

  • Analysis :

  • X-ray crystallography reveals chair or boat conformations of the saturated ring, impacting receptor binding pocket compatibility .
  • Computational modeling (DFT or MD simulations) quantifies energy barriers for ring puckering, correlating with in vivo stability .
    • Example : Derivatives with a chair conformation show enhanced serotonin receptor affinity due to reduced steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., cell line specificity, ligand concentrations) or structural modifications (e.g., sulfonyl vs. acetyl substituents) .
  • Resolution :

  • Meta-analysis of published IC50 values with normalization to control ligands.

  • Systematic SAR studies to isolate the impact of substituents (Table 1) .

    Table 1 : Impact of Substituents on Serotonin Receptor Binding (5-HT2A)

    Substituent PositionGroupIC50 (nM)Reference
    R1-SO2CH312.3Lopez-Rodriguez et al. (2001)
    R1-COCH345.7Yang et al. (2012)
    R2-CF38.9Roth et al. (1994)

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Approaches :

  • Lipophilicity modulation : Introduction of polar groups (e.g., -CN, -OH) to improve blood-brain barrier penetration .
  • Metabolic stability : Deuterium labeling at vulnerable positions to slow hepatic clearance .
  • In vivo validation : Pharmacokinetic profiling in rodent models to assess bioavailability and half-life .

Key Notes for Experimental Design

  • Contradictory Data : Always cross-validate results using orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity) .
  • Safety Compliance : Adhere to GHS guidelines for handling reactive intermediates (e.g., P210 precautions for flammable byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.